molecular formula C20H16ClFN6OS B2399884 N-(2-chlorobenzyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 863458-02-0

N-(2-chlorobenzyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

Cat. No.: B2399884
CAS No.: 863458-02-0
M. Wt: 442.9
InChI Key: ONXKWWVBBNVQNI-UHFFFAOYSA-N
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Description

| N-(2-chlorobenzyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a potent and selective small-molecule inhibitor identified for its significant activity in oncology research, particularly in the study of glioblastoma multiforme (GBM). Its primary mechanism of action is the potent inhibition of Focal Adhesion Kinase (FAK) and Anaplastic Lymphoma Kinase (ALK), two kinases critically involved in cell proliferation, survival, migration, and invasion. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11220170/ Research demonstrates that this compound effectively suppresses the phosphorylation of FAK, which is often overexpressed in aggressive cancers, thereby disrupting key signaling pathways that drive tumor progression and metastasis. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11220170/ In preclinical models, it has shown a remarkable ability to cross the blood-brain barrier, making it a highly valuable chemical probe for investigating the pathogenesis and potential treatment strategies for central nervous system cancers like GBM. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11220170/ The compound's dual-targeting nature provides researchers with a powerful tool to dissect the complex interplay of kinase signaling networks in tumorigenesis and to explore novel therapeutic interventions for difficult-to-treat cancers.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClFN6OS/c21-16-4-2-1-3-14(16)9-23-17(29)11-30-20-18-19(24-12-25-20)28(27-26-18)10-13-5-7-15(22)8-6-13/h1-8,12H,9-11H2,(H,23,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONXKWWVBBNVQNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClFN6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chlorobenzyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores the pharmacological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound belongs to the class of triazolopyrimidines and is characterized by the following chemical structure:

  • Molecular Formula : C20_{20}H16_{16}ClFN6_6O2_2S
  • Molecular Weight : 458.9 g/mol

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-triazoles have been shown to possess antifungal and antibacterial activities against various pathogens. Specifically:

  • Antibacterial Activity : Compounds similar to this compound have demonstrated effectiveness against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : The triazole derivatives have also shown efficacy against fungi including Candida albicans and Aspergillus fumigatus, suggesting a broad spectrum of antimicrobial action .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Studies on related triazole compounds have indicated:

  • Cytotoxicity : Certain triazole derivatives have been tested against human cancer cell lines (e.g., MCF-7 for breast cancer). In these studies, some derivatives exhibited significant cytotoxic effects, indicating that modifications in the triazole structure can enhance anticancer activity .

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : Many triazole compounds act as enzyme inhibitors. For example, they may inhibit enzymes involved in fungal cell wall synthesis or bacterial replication.
  • DNA Interaction : Some studies suggest that triazole derivatives can interact with DNA or RNA synthesis pathways in cancer cells, leading to apoptosis .

Case Studies and Research Findings

A review of literature on related compounds reveals several key studies:

StudyFindings
Barbuceanu et al. (2020)Reported synthesis and antibacterial activity of mercapto-triazoles showing significant inhibition against pathogenic bacteria .
ResearchGate Study (2018)Investigated a series of 7-substituted triazolo[4,3-f]pyrimidine derivatives with promising anticonvulsant activity .
PMC Article (2020)Summarized pharmacological profiles of 1,2,4-triazoles indicating broad-spectrum antimicrobial activities .

Scientific Research Applications

N-(2-chlorobenzyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide exhibits promising biological activities that have been the focus of various research studies:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains.
  • Anticancer Potential : Research indicates that compounds with similar structures can inhibit cancer cell proliferation by interfering with specific signaling pathways.
  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in metabolic processes, which is crucial for developing therapeutic agents targeting metabolic diseases.

Case Studies and Research Findings

  • Antimicrobial Studies : A study published in the Journal of Medicinal Chemistry demonstrated that triazolopyrimidine derivatives exhibit significant antibacterial activity against resistant strains of bacteria. The introduction of fluorobenzyl groups was shown to enhance this activity due to improved binding affinity to bacterial targets .
  • Cancer Research : In a research article from Pharmaceutical Research, derivatives similar to this compound were tested against various cancer cell lines. Results indicated that these compounds could induce apoptosis in cancer cells through modulation of apoptotic pathways .
  • Enzyme Inhibition Studies : Research published in Bioorganic & Medicinal Chemistry Letters explored the enzyme inhibition potential of triazolopyrimidine compounds. The findings suggested that modifications at the benzyl positions significantly affected their inhibitory potency against specific enzymes linked to metabolic disorders .

Comparison with Similar Compounds

Core Modifications and Substituent Diversity

The triazolo[4,5-d]pyrimidine core is conserved across analogues, but substituent variations significantly influence physicochemical and biological properties:

Compound Position 3 Substituent Position 7 Substituent Key Features
Target Compound 4-Fluorobenzyl N-(2-chlorobenzyl)thioacetamide Dual halogenation for enhanced hydrophobicity and electronic modulation .
7d () Benzyl N-(4-thioaniline)acrylamide Acrylamide linker for covalent binding; lacks halogens .
9b–9e () 4-(Methylamine)benzyl Benzo[d]oxazol-2-ylthio Oxazole-thio groups for π-π stacking; variable amine substituents .
9d () 4-(Piperidin-1-ylmethyl)benzyl Benzo[d]oxazol-2-ylthio Piperidine enhances solubility; bulky substituents may affect target access .
Compound in 4-(Spirocyclic amine)benzyl Benzo[d]oxazol-2-ylthio Spirocyclic amines for conformational rigidity; liquid state suggests low MP .

Key Observations :

  • Linker Flexibility : The thioacetamide bridge in the target compound offers greater conformational flexibility than rigid oxazole-thio linkers in 9b–9e , possibly enabling adaptation to diverse binding sites .

Physicochemical Properties

Data from analogues suggest trends in melting points (MP) and solubility:

Compound MP Range (°C) Substituent Impact
Target Compound Not reported Predicted higher MP due to halogenated benzyl groups enhancing crystal packing .
9b 154–155 Polar oxazole and methylamine groups contribute to moderate MP .
9e 89–90 Morpholine substituent increases solubility, lowering MP .
7d () Not reported Acrylamide linker may reduce crystallinity compared to thioacetamide .

Inferences :

  • Halogenation (Cl/F) likely raises the target compound’s MP compared to 9e but lowers it relative to 9b due to reduced hydrogen-bonding capacity.
  • The thioacetamide linker may improve aqueous solubility over benzo[d]oxazole derivatives .

Preparation Methods

Cyclization Strategies

The triazolopyrimidine ring system is constructed via a [3+2] cycloaddition between 3-amino-1,2,4-triazole and an α,β-unsaturated carbonyl compound. For instance, reacting 3-amino-1,2,4-triazole with acetylenedicarboxylate derivatives under basic conditions yields the triazolopyrimidine scaffold. Alternative routes employ microwave-assisted cyclization to reduce reaction times from hours to minutes while maintaining yields above 80%.

Table 1: Comparison of Cyclization Methods

Method Conditions Yield (%) Reaction Time
Conventional heating DMF, 120°C, K₂CO₃ 75 8 h
Microwave-assisted DMF, 150°C, 300 W 82 15 min
Solvent-free Neat, 130°C, PTSA catalyst 68 6 h

The choice of solvent significantly impacts regioselectivity. Polar aprotic solvents like dimethylformamide (DMF) favor the formation of the 3H-triazolo[4,5-d]pyrimidine isomer over the 1H-isomer by stabilizing transition states through dipole interactions.

Thioacetamide Linkage Formation

The critical sulfur-carbon bond connecting the triazolopyrimidine core to the acetamide moiety is established through thiol-alkylation or thio-Michael addition.

Thiol-Alkylation Approach

Reaction of 7-mercapto-triazolopyrimidine with chloroacetamide derivatives in the presence of a base forms the thioether linkage. Triethylamine in acetonitrile at 50°C provides optimal conditions, yielding the target bond in 85% efficiency. Recent advancements employ polymer-supported amine catalysts (e.g., poly(4-vinylpyridine)) to simplify catalyst removal and enable reuse across multiple batches.

Table 2: Catalyst Performance in Thioacetamide Synthesis

Catalyst Solvent Temperature (°C) Yield (%) Reusability (cycles)
Triethylamine Acetonitrile 50 85 1
Poly(4-vinylpyridine) Dioxane 70 88 5
4-Dimethylaminopyridine (DMAP) Toluene 90 78 3

Thio-Michael Addition

Alternative methodologies exploit the conjugate addition of thiols to α,β-unsaturated amides. Under basic conditions, the mercapto-triazolopyrimidine attacks the electron-deficient double bond of acrylamide derivatives, forming the thioacetamide linkage with >90% stereoselectivity. This method avoids halogenated intermediates but requires stringent moisture control.

Optimization of Reaction Conditions

Solvent Effects

Solvent polarity directly influences reaction rates and product distributions. Non-polar solvents like toluene favor SNAr pathways by stabilizing charged transition states, while polar aprotic solvents (e.g., DMF) accelerate cyclization steps through enhanced solvation.

Temperature and Time

Elevated temperatures (100–150°C) reduce reaction times but risk thermal decomposition of sensitive intermediates. Kinetic studies identify 70–90°C as the optimal range for most steps, balancing speed and stability.

Industrial-Scale Production

Continuous Flow Synthesis

Transitioning from batch to continuous flow reactors improves scalability. Microreactors with immobilized polymer-supported catalysts achieve 95% conversion in residence times under 10 minutes, compared to 8 hours in batch systems.

Table 3: Batch vs. Continuous Flow Performance

Parameter Batch Reactor Continuous Flow
Reaction Time 8 h 8 min
Yield 85% 92%
Catalyst Loading 5 mol% 2 mol%

Purification Techniques

Final purification employs sequential recrystallization from ethanol/water mixtures followed by column chromatography on silica gel. Industrial processes often replace chromatography with countercurrent distillation to reduce costs.

Q & A

Q. What are the key synthetic steps and optimization strategies for synthesizing this triazolopyrimidine derivative?

The synthesis involves multi-step reactions:

  • Triazolopyrimidine Core Formation : Cyclization of precursor heterocycles (e.g., via [1,2,3]triazole annulation).
  • Functionalization : Introduction of the 4-fluorobenzyl and 2-chlorobenzyl groups via nucleophilic substitution or coupling reactions.
  • Thioacetamide Linkage : Reaction of the thiol group with chloroacetamide derivatives under basic conditions. Optimization includes controlling reaction temperature (e.g., 60–80°C for annulation), solvent selection (e.g., DMF for solubility), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How is the compound characterized to confirm its structural integrity?

Analytical methods include:

  • Spectroscopy : 1H NMR^1 \text{H NMR} (e.g., δ 7.2–8.1 ppm for aromatic protons), 13C NMR^{13} \text{C NMR}, and IR (e.g., 1650–1700 cm1^{-1} for C=O).
  • Mass Spectrometry : High-resolution MS to confirm molecular weight (e.g., [M+H]+^+ at 428.87 for related analogs).
  • Elemental Analysis : To validate purity (>95%) .

Q. What preliminary biological screening methods are used to assess its activity?

  • Anticancer Assays : Dose-response studies (e.g., MTT assay) against cell lines like HeLa or A549, with IC50_{50} values reported in µM ranges.
  • Antimicrobial Testing : Broth microdilution for MIC determination against Gram-positive/negative bacteria.
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases .

Advanced Research Questions

Q. How does the compound’s stability under physiological conditions impact its pharmacokinetic profile?

  • pH-Dependent Degradation : Hydrolysis of the thioacetamide linkage in acidic environments (e.g., simulated gastric fluid).
  • Oxidative Stability : Susceptibility to oxidation at the sulfur atom, monitored via HPLC.
  • Metabolic Pathways : Cytochrome P450-mediated demethylation or hydroxylation, predicted via in vitro liver microsomal assays .

Q. What mechanistic insights explain its binding affinity to biological targets?

  • Molecular Docking : Computational models (e.g., AutoDock Vina) predict interactions with ATP-binding pockets in kinases.
  • Biophysical Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding constants (Kd_d) to targets like EGFR or PARP.
  • Mutagenesis Studies : Key residues (e.g., Lys123 in kinase domains) are mutated to validate binding interactions .

Q. How can structural modifications enhance selectivity and reduce off-target effects?

  • Substituent Tuning : Replacing the 4-fluorobenzyl group with bulkier substituents (e.g., 3-trifluoromethoxy) to improve steric hindrance.
  • Bioisosteric Replacement : Swapping the triazolopyrimidine core with imidazopyrimidine to modulate electronic properties.
  • Prodrug Design : Adding ester moieties to enhance solubility and reduce hepatic first-pass metabolism .

Q. How do researchers resolve contradictions in biological activity data across studies?

  • Assay Standardization : Cross-validate protocols (e.g., cell passage number, serum concentration) to minimize variability.
  • Structural Confirmation : Re-characterize batches to rule out impurities affecting activity.
  • Meta-Analysis : Compare datasets using tools like PubChem BioAssay to identify trends in structure-activity relationships (SAR) .

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